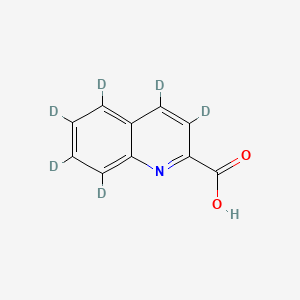![molecular formula C11H18O3 B12309765 Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B12309765.png)
Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.262 g/mol. This compound is known for its unique spirocyclic structure, which includes an oxaspiro ring system. Such structures are often of interest in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and structural complexity.
Preparation Methods
The synthesis of rac-ethyl 2-[(3R,4R)-1-oxaspiro[25]octan-4-yl]acetate typically involves the formation of the spirocyclic ring system followed by esterificationIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control .
Chemical Reactions Analysis
Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl acetate group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Scientific Research Applications
Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activities.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate can be compared with other spirocyclic compounds, such as:
Ethyl 2-((3R,4R)-1-oxaspiro[2.5]octan-4-yl)acetate: A similar compound with slight variations in the spirocyclic structure.
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate: Another spirocyclic compound with different functional groups.
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: A spirocyclic compound with a thiophene ring.
The uniqueness of this compound lies in its specific spirocyclic structure and the potential biological activities associated with it.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 2-(1-oxaspiro[2.5]octan-4-yl)acetate |
InChI |
InChI=1S/C11H18O3/c1-2-13-10(12)7-9-5-3-4-6-11(9)8-14-11/h9H,2-8H2,1H3 |
InChI Key |
ILCBTVIJUUZCBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCCC12CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


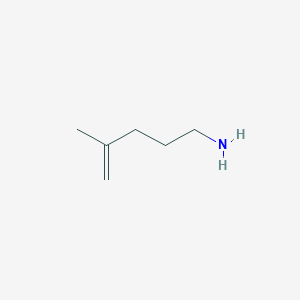

![9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate](/img/structure/B12309700.png)
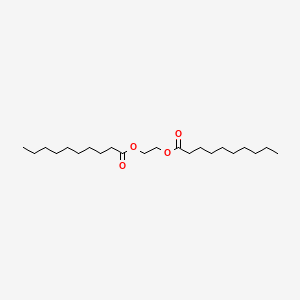
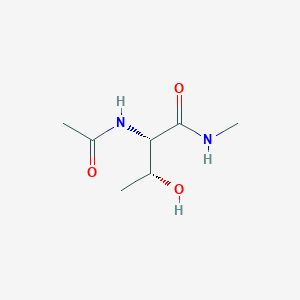
![3-(4-chloro-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12309715.png)
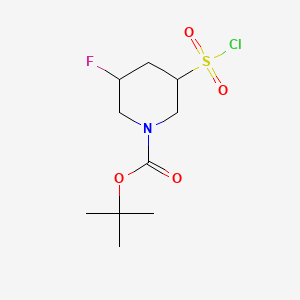
![4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol](/img/structure/B12309730.png)
![rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12309737.png)

![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B12309755.png)
